N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound featuring a thiazole ring substituted with a thiophene group and a propanamide chain attached to a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The thiophene group is then introduced via a substitution reaction. The final step involves the attachment of the propanamide chain to the p-tolylthio group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)acetamide
- N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)butanamide
Uniqueness
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a thiophene group and a propanamide chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-12-4-6-13(7-5-12)21-10-8-16(20)19-17-18-14(11-23-17)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUKRKDCNHRTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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